molecular formula C9H13ClFNO2 B13840690 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride

2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride

Katalognummer: B13840690
Molekulargewicht: 221.65 g/mol
InChI-Schlüssel: HHDWCDUZAGHROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO2 and a molecular weight of 221.66 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride typically involves the reaction of 5-fluoro-2-nitrophenol with ®-1-amino-2-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the fluorine atom can result in various substituted phenols .

Wissenschaftliche Forschungsanwendungen

2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride: Similar in structure but with different functional groups and applications.

    (1R,2R)-(+)-1,2-diphenylethylenediamine: Another structurally related compound used in different chemical syntheses.

Uniqueness

2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C9H13ClFNO2

Molekulargewicht

221.65 g/mol

IUPAC-Name

2-(1-amino-2-methoxyethyl)-5-fluorophenol;hydrochloride

InChI

InChI=1S/C9H12FNO2.ClH/c1-13-5-8(11)7-3-2-6(10)4-9(7)12;/h2-4,8,12H,5,11H2,1H3;1H

InChI-Schlüssel

HHDWCDUZAGHROT-UHFFFAOYSA-N

Kanonische SMILES

COCC(C1=C(C=C(C=C1)F)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.